PHA 568487

描述

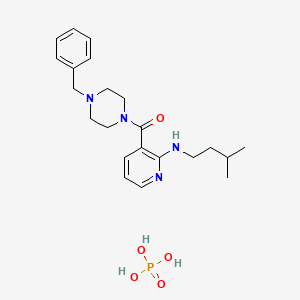

PHA 568487 是一种选择性激动α7 烟碱型乙酰胆碱受体的化合物。 该化合物在减少神经炎症和氧化应激方面显示出潜力,使其成为各个科学研究领域的兴趣对象 .

科学研究应用

PHA 568487 具有广泛的科学研究应用,包括:

化学: 用作研究 α7 烟碱型乙酰胆碱受体特性和功能的工具。

生物学: 研究其在各种生物模型中减少神经炎症和氧化应激的潜力。

作用机制

PHA 568487 通过选择性结合 α7 烟碱型乙酰胆碱受体发挥其作用。这种结合导致受体激活,进而调节各种细胞通路。该化合物已被证明可以增加抗氧化基因的表达,并减少氧化应激和炎症。 所涉及的分子靶点和通路包括 NF-κB p65 的磷酸化和 NADPH 氧化酶的表达 .

生化分析

Biochemical Properties

PHA 568487 interacts with the α7nAChR, a type of nicotinic acetylcholine receptor . It has been found to reduce neuroinflammation and oxidative stress . The compound can rapidly penetrate the blood-brain barrier .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing neuroinflammation and oxidative stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the α7nAChR . It acts as a selective agonist for this receptor, leading to a reduction in neuroinflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Despite promising immunomodulatory effects in the acute inflammatory air pouch model, it did not affect infarct size or cardiac function after a permanent occlusion model of acute myocardial infarction in mice .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a study involving C57BL/6J male mice, injection of this compound yielded the best effect on infarct volume and behavior tests .

Metabolic Pathways

The principal biotransformation of this compound involves the oxidation of the benzo[1,4]dioxane moiety, followed by subsequent oxidation to a range of secondary metabolites . The carboxylic acids resulting from the oxidative cleavage of the dioxane ring were the principal metabolites observed in the plasma, urine, and hepatocyte incubations across all species .

Transport and Distribution

This compound is orally active and can rapidly penetrate the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its ability to rapidly penetrate the blood-brain barrier , it can be inferred that it may localize in the brain cells where it interacts with the α7nAChR .

准备方法

PHA 568487 的合成涉及制备喹啉衍生物反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .

化学反应分析

PHA 568487 经历了几种类型的化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化锂铝等还原剂。

取代: 这种反应涉及用另一种官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。

这些反应中常用的试剂和条件包括有机溶剂、催化剂和控制温度。 这些反应形成的主要产物取决于所用特定条件和试剂 .

相似化合物的比较

PHA 568487 与其他类似化合物进行比较,例如:

GTS-21: 另一种具有类似治疗潜力的 α7 烟碱型乙酰胆碱受体激动剂。

PNU 282987: 以其在压力条件下支持胰腺 β 细胞存活的能力而闻名。

EVP-6124: 目前处于 III 期临床试验阶段,用于治疗与精神分裂症相关的认知缺陷.

属性

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZUGYJVHHHEE-QDSMGTAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527680-57-5 | |

| Record name | PHA-568487 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-568487 FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA 568487?

A1: this compound functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.

Q2: What are the potential therapeutic benefits of targeting the α7nAChR with this compound?

A2: Research suggests that activation of the α7nAChR with this compound may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that this compound can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]

Q3: Has this compound demonstrated efficacy in models of acute myocardial infarction?

A3: While this compound shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.

Q4: What is the impact of this compound on immune cells?

A4: this compound exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that this compound significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []

Q5: Are there any imaging techniques used to study the effects of this compound in vivo?

A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of this compound in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with this compound in animal models of stroke. [, ]

Q6: How is this compound metabolized in different species?

A6: Metabolism studies of this compound have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

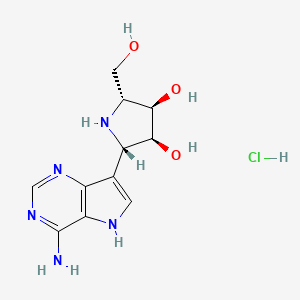

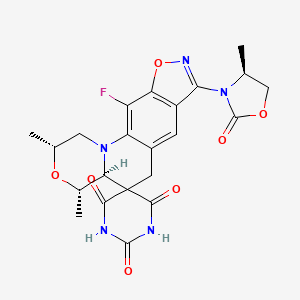

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

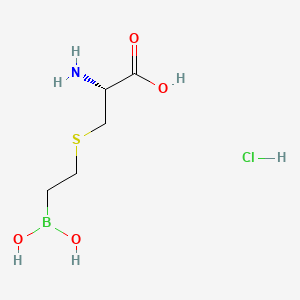

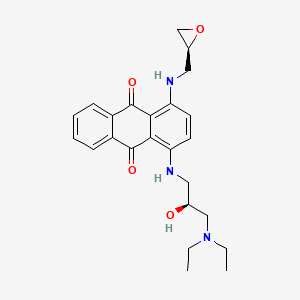

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;hydrochloride](/img/structure/B560176.png)